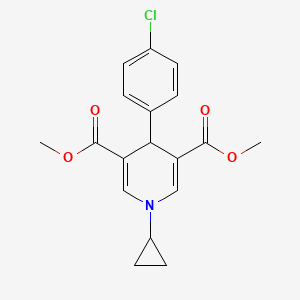![molecular formula C16H15BrN2O2 B5431250 4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5431250.png)
4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BDBI and is a member of the benzimidazole family.
Mechanism of Action
BDBI exerts its effects by inhibiting the activity of certain enzymes and proteins. Specifically, BDBI has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. By inhibiting HDACs, BDBI can induce cell cycle arrest and apoptosis in cancer cells. Additionally, BDBI has been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
BDBI has been shown to have various biochemical and physiological effects. In cancer cells, BDBI induces cell cycle arrest and apoptosis by inhibiting HDACs. In neurology, BDBI has a neuroprotective effect by reducing oxidative stress and inflammation. Additionally, BDBI has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using BDBI in lab experiments is its specificity for HDACs and the NF-κB pathway. This specificity allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of using BDBI is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for BDBI research. One potential direction is the development of BDBI derivatives with improved solubility and bioavailability. Additionally, BDBI could be further investigated for its potential as an anticancer drug. Further studies could also explore the potential of BDBI in neurodegenerative diseases and immunological disorders.
In conclusion, 4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a synthetic compound that has shown potential as a research tool in various fields. Its specificity for HDACs and the NF-κB pathway make it a valuable tool for targeted inhibition of these pathways. Future research could explore the potential of BDBI in drug development and the treatment of various diseases.
Synthesis Methods
The synthesis of BDBI involves the reaction of 4-bromo-1,2-phenylenediamine with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then treated with a carboxylic acid to form the final compound. This synthesis method has been optimized to yield high purity BDBI in good yields.
Scientific Research Applications
BDBI has shown potential as a research tool in various fields such as cancer research, neurology, and immunology. In cancer research, BDBI has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for anticancer drug development. In neurology, BDBI has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. Additionally, BDBI has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-7-11(2)9-13(8-10)16(20)21-19-15(18)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINOPDCSYZRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5431170.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)
![ethyl 3-({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5431181.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)
![4-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperazin-2-one](/img/structure/B5431194.png)
![2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)
![6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)
![4-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5431220.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile](/img/structure/B5431233.png)
![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamide](/img/structure/B5431238.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5431246.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)
